molecular formula C15H14N2O3 B1448849 5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid CAS No. 2091295-80-4

5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No. B1448849
M. Wt: 270.28 g/mol
InChI Key: GHUHMURKGWZPHI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid, also known as 5-benzyloxy-2-cyclopropylpyrimidine-4-carboxylic acid or 5-BOC-CPP, is a cyclopropylpyrimidine derivative that is widely used in organic synthesis and research. It is a versatile reagent, which can be used in a variety of organic reactions and is also used as a starting material for the synthesis of various heterocyclic compounds. 5-BOC-CPP has been extensively studied for its biological activity and has been found to be a useful tool for the investigation of biochemical and physiological processes.

Scientific Research Applications

Liquid-Crystal Characteristics
The synthesis of 5-arylpyrimidine-2-carboxylic acids, through hydrolysis and oxidation processes, led to the creation of aryl esters with distinct liquid-crystal characteristics. Specifically, certain aryl esters exhibit nematic characteristics, indicating potential applications in liquid crystal technology (Mikhaleva et al., 1986).

Antioxidant Properties
The synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids has been achieved through microwave and ultrasound irradiation. These compounds demonstrated notable antioxidant properties, indicating potential for use in fields related to oxidative stress and antioxidant research (Quiroga et al., 2016).

Applications in Coordination Compounds and Polymer Synthesis

Lanthanide-Based Coordination Polymers
3,5-Bis(benzyloxy)benzoic acid, a derivative, has been used in the synthesis of a series of lanthanide coordination compounds. These compounds have been characterized for their photophysical properties, indicating their potential use in photophysical and material science research (Sivakumar et al., 2011).

Potential Therapeutic Applications

Antioxidant Activity in Derivative Compounds
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been synthesized and showed promising antioxidant activity. This suggests potential therapeutic applications, particularly in areas concerning oxidative stress and related diseases (Asha et al., 2009).

properties

IUPAC Name

2-cyclopropyl-5-phenylmethoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(19)13-12(8-16-14(17-13)11-6-7-11)20-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUHMURKGWZPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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